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Compound of Interest

Compound Name: B 220

Cat. No.: B054107 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding signal amplification for B220 immunofluorescence experiments. It is

designed for researchers, scientists, and drug development professionals to help overcome

common challenges and achieve optimal staining results.

Troubleshooting Guide
This guide addresses specific issues that may arise during your B220 immunofluorescence

protocol, particularly when employing signal amplification techniques.

1. Weak or No B220 Signal

Question: I am observing a very weak or no fluorescent signal for B220, even after using a

signal amplification kit. What could be the cause?

Answer:

Several factors, both biological and technical, can contribute to a weak or absent B220 signal.

It is crucial to systematically evaluate each possibility.

Biological Considerations:

B220 Expression Levels: B220 (an isoform of CD45) is not uniformly expressed on all B

lymphocytes. Its expression is developmentally regulated and can be downregulated in

certain B cell subsets.
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Plasma cells and plasmablasts often have low to negative B220 expression.[1]

Some memory B cell subsets can also be B220-negative.[2]

B1 cells are known to have low to negative B220 expression.[1]

Therefore, if your tissue of interest primarily contains these cell types, a weak or absent

signal is expected.

Tissue Integrity: Poor tissue preservation can lead to antigen degradation. Ensure optimal

fixation and storage of your samples. For cryosections, snap-freezing fresh tissue is

recommended to preserve antigenicity. For formalin-fixed paraffin-embedded (FFPE) tissues,

inadequate fixation can mask the epitope.[3][4]

Technical Considerations:

Primary Antibody:

Concentration: The primary antibody concentration may be too low. While signal

amplification methods allow for more dilute antibody solutions, excessive dilution can lead

to signal loss.[5][6] It is essential to titrate your primary antibody to find the optimal

concentration for your specific tissue and amplification protocol.

Antibody Clone: The RA3-6B2 clone is widely used and validated for detecting mouse

B220.[6][7][8][9] Ensure you are using a validated antibody for immunofluorescence.

Antibody Storage and Handling: Improper storage or repeated freeze-thaw cycles can

degrade the antibody.

Antigen Retrieval (for FFPE tissues):

Formalin fixation creates cross-links that can mask the B220 epitope. Heat-Induced

Epitope Retrieval (HIER) is often necessary to unmask the antigen.[10][11]

The choice of antigen retrieval buffer (e.g., citrate or EDTA based) and the heating method

(microwave, pressure cooker) can significantly impact staining and should be optimized.[2]

[12]
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Signal Amplification Steps:

HRP-conjugated Secondary Antibody: Ensure the concentration is optimal. Too high a

concentration can lead to background noise, while too low a concentration will result in a

weak signal.

Tyramide Reagent: The incubation time with the tyramide reagent is critical. Insufficient

incubation will result in a weak signal. Conversely, prolonged incubation can increase

background.[13]

Endogenous Peroxidase Activity: Tissues like the spleen can have high endogenous

peroxidase activity, which can lead to non-specific signal or quenching of the desired

signal. It is crucial to include a peroxidase quenching step (e.g., with hydrogen peroxide)

before applying the HRP-conjugated secondary antibody.[5][13][14]

Troubleshooting Decision Tree for Weak B220 Signal

Caption: A decision tree to systematically troubleshoot weak or no B220 signal.

2. High Background Staining

Question: My B220 staining is showing high background, making it difficult to distinguish the

specific signal. What can I do?

Answer:

High background can be caused by several factors related to non-specific antibody binding or

issues with the detection system.

Insufficient Blocking: Ensure you are using an appropriate blocking buffer (e.g., normal

serum from the species of the secondary antibody, or bovine serum albumin - BSA) for a

sufficient amount of time to block non-specific binding sites.[13]

Primary or Secondary Antibody Concentration: Excessively high concentrations of either the

primary or secondary antibody can lead to non-specific binding and high background. Titrate

both antibodies to determine the optimal signal-to-noise ratio.
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Inadequate Washing: Insufficient washing between antibody incubation steps can leave

unbound antibodies, contributing to background. Increase the number and duration of

washes.

Endogenous Peroxidase Activity: As mentioned previously, failure to quench endogenous

peroxidases in tissues like the spleen will result in high background when using HRP-based

amplification systems.[5][13][14]

Tyramide Reagent Concentration and Incubation: Using too high a concentration of the

tyramide reagent or incubating for too long can lead to excessive deposition and high

background.

3. Non-Specific Staining

Question: I am seeing staining in cells that should not be B220-positive. What is causing this

non-specific signal?

Answer:

Non-specific staining can be due to cross-reactivity of antibodies or issues with the detection

reagents.

Secondary Antibody Cross-Reactivity: Ensure your secondary antibody is specific for the

species of your primary antibody (e.g., anti-rat for the RA3-6B2 clone). Using pre-adsorbed

secondary antibodies can minimize cross-reactivity with endogenous immunoglobulins in the

tissue.

Fc Receptor Binding: Some immune cells express Fc receptors that can non-specifically bind

antibodies. Using an Fc block solution before primary antibody incubation can help prevent

this.

B220 Expression on Other Cell Types: While predominantly a B-cell marker, B220 can also

be expressed on some activated T cells, lymphokine-activated killer (LAK) cells, and NK cell

progenitors.[6][9] Additionally, a subpopulation of dendritic cells in murine bone marrow and

spleen can be B220-positive.[5] Consider the possibility that the observed staining in non-B

cells might be genuine.
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Frequently Asked Questions (FAQs)
Q1: What is Tyramide Signal Amplification (TSA) and how does it work?

A1: Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition

(CARD), is a highly sensitive method used to amplify immunofluorescence signals. The

technique relies on the enzymatic activity of horseradish peroxidase (HRP), which is typically

conjugated to a secondary antibody. In the presence of hydrogen peroxide (H₂O₂), the HRP

catalyzes the conversion of a fluorescently labeled tyramide substrate into a highly reactive

radical. This radical then covalently binds to tyrosine residues on proteins in the immediate

vicinity of the target epitope, resulting in a significant localized deposition of fluorophores and a

dramatic amplification of the signal.[5] This method can increase detection sensitivity by up to

100-fold compared to conventional methods.[5]

TSA Workflow
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Caption: A simplified workflow of the Tyramide Signal Amplification (TSA) process.
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Q2: When should I consider using signal amplification for B220 immunofluorescence?

A2: Signal amplification is particularly useful in the following scenarios:

Detecting low-abundance B220: In cases where B220 expression is inherently low, such as

in certain B cell subsets or pathological conditions.

Overcoming weak signal due to fixation: Formalin fixation can sometimes reduce the

antigenicity of B220, leading to a weaker signal that can be rescued by amplification.

Multiplex immunofluorescence: When performing multi-color staining, signal amplification

can help to balance the signal intensities of different targets, especially when co-staining for

a low-expressing protein with a high-expressing one.

Reducing primary antibody consumption: TSA allows for the use of much lower

concentrations of the primary antibody, which can be cost-effective.[5]

Q3: Can I use signal amplification on both frozen and paraffin-embedded tissues?

A3: Yes, signal amplification techniques like TSA can be applied to both frozen (cryosections)

and formalin-fixed paraffin-embedded (FFPE) tissue sections.[14] However, the pre-treatment

steps will differ. FFPE sections typically require deparaffinization and antigen retrieval, whereas

frozen sections may only require a post-fixation step.[3][4][8]

Q4: What is the expected fold-increase in signal intensity with TSA?

A4: The degree of signal amplification with TSA can be substantial, with reports of up to a 100-

fold increase in sensitivity compared to conventional immunofluorescence methods.[5] The

actual fold-increase will depend on several factors, including the specific antibody, tissue type,

and optimization of the TSA protocol.

Data Presentation
The following table provides an illustrative comparison of signal intensities for B220

immunofluorescence with and without Tyramide Signal Amplification (TSA). The values are

hypothetical and serve to demonstrate the potential increase in signal-to-noise ratio.
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Staining Method
Primary Antibody
Dilution

Mean Fluorescence
Intensity (Arbitrary
Units)

Signal-to-Noise
Ratio

Conventional

Immunofluorescence
1:200 150 5:1

Tyramide Signal

Amplification (TSA)
1:1000 2500 50:1

Tyramide Signal

Amplification (TSA)
1:5000 1200 40:1

Note: This data is for illustrative purposes. Optimal antibody dilutions and the resulting signal

intensity should be empirically determined for each experiment.

Experimental Protocols
Detailed Protocol for Tyramide Signal Amplification (TSA) for B220 Immunofluorescence on

Frozen Mouse Spleen Sections

This protocol is adapted for the detection of B220 on cryosections of mouse spleen using the

RA3-6B2 antibody clone and a TSA kit.

Materials:

Fresh frozen mouse spleen sections (10 µm) on charged slides

Phosphate-Buffered Saline (PBS)

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Peroxidase quenching solution (e.g., 3% hydrogen peroxide in PBS)[14]

Blocking buffer (e.g., 5% normal goat serum, 1% BSA in PBST)

Primary antibody: Rat anti-mouse B220/CD45R (clone RA3-6B2)

HRP-conjugated secondary antibody: Goat anti-rat IgG (H+L), HRP-conjugated
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Tyramide Signal Amplification Kit (containing fluorescent tyramide and amplification buffer)

DAPI solution for nuclear counterstaining

Antifade mounting medium

Procedure:

Slide Preparation and Fixation:

Allow frozen sections to equilibrate to room temperature for 30 minutes.

Fix the sections with 4% paraformaldehyde for 15 minutes at room temperature.

Wash slides 3 times for 5 minutes each in PBS.

Endogenous Peroxidase Quenching:

Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes at room temperature to

quench endogenous peroxidase activity.[14]

Wash slides 3 times for 5 minutes each in PBS.

Blocking:

Incubate sections with blocking buffer for 1 hour at room temperature in a humidified

chamber to prevent non-specific antibody binding.[14]

Primary Antibody Incubation:

Dilute the anti-B220 primary antibody (clone RA3-6B2) in blocking buffer. The optimal

dilution should be determined by titration, but a starting range of 1:500 to 1:2000 is

recommended for TSA.

Incubate sections with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Secondary Antibody Incubation:
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Wash slides 3 times for 5 minutes each in PBST (PBS with 0.1% Tween-20).

Dilute the HRP-conjugated goat anti-rat secondary antibody in blocking buffer (e.g.,

1:500).

Incubate sections with the secondary antibody for 1-2 hours at room temperature in a

humidified chamber.[14]

Tyramide Signal Amplification:

Wash slides 3 times for 5 minutes each in PBST.

Prepare the tyramide working solution according to the manufacturer's instructions by

diluting the fluorescent tyramide stock in the amplification buffer.

Incubate sections with the tyramide working solution for 5-10 minutes at room

temperature, protected from light.[14]

Wash slides 3 times for 5 minutes each in PBST.

Counterstaining and Mounting:

Incubate sections with DAPI solution for 5 minutes to stain the nuclei.

Wash slides 2 times for 5 minutes each in PBS.

Mount coverslips using an antifade mounting medium.

Imaging:

Image the slides using a fluorescence microscope with appropriate filters for the chosen

fluorophore and DAPI. Protect slides from light until imaging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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